3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide
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Description
3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C15H12FN5O2 and its molecular weight is 313.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.09750280 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is the DNA Gyrase enzyme . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
The compound interacts with its target, the DNA Gyrase enzyme, by inhibiting its activity . This inhibition prevents the enzyme from introducing the necessary supercoils into the bacterial DNA, thereby halting the replication process and leading to bacterial death .
Biochemical Pathways
The affected pathway is the bacterial DNA replication pathway . By inhibiting the DNA Gyrase enzyme, the compound disrupts this pathway, preventing the bacteria from replicating their DNA and thus inhibiting their growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth . By preventing the bacteria from replicating their DNA, the compound effectively halts the bacterial growth process, leading to bacterial death .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit significant antibacterial activity . The compound has been screened as a DNA Gyrase enzyme inhibitor using in silico studies . The molecular docking simulation studies were performed to identify the ligands responsible for antibacterial activity .
Cellular Effects
The cellular effects of 3-fluoro-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide are primarily related to its antibacterial properties. It has been found to exhibit significant antibacterial activity against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Bacillus cerus .
Molecular Mechanism
It has been suggested that it may act as a DNA Gyrase enzyme inhibitor . DNA Gyrase is an essential enzyme involved in DNA replication, transcription, and repair, and is a common target for antibacterial drugs.
Properties
IUPAC Name |
3-fluoro-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c1-23-14-8-12(5-6-13(14)21-9-17-19-20-21)18-15(22)10-3-2-4-11(16)7-10/h2-9H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWNRGVLTCPDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)F)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.